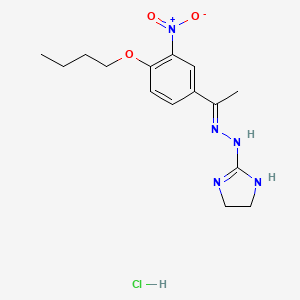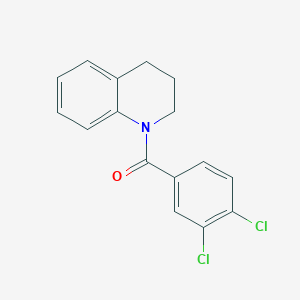![molecular formula C20H17N5 B5699525 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, also known as DIPY, is a heterocyclic compound that has shown potential in various scientific research applications. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of topoisomerase IIα and the PI3K/Akt/mTOR signaling pathway. In neurological disorders, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of acetylcholinesterase and the NF-κB signaling pathway. In infectious diseases, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of bacterial DNA gyrase and fungal lanosterol 14α-demethylase.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to have various biochemical and physiological effects, including cytotoxicity, neuroprotection, and antimicrobial activity. In cancer cells, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to induce apoptosis and inhibit angiogenesis. In neurological disorders, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to reduce oxidative stress and inflammation. In infectious diseases, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the growth of various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its potential as a therapeutic agent in cancer, neurological disorders, and infectious diseases. The limitations of using 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
For 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine research include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in other diseases, and the exploration of its mechanism of action. Additionally, the development of 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been synthesized using various methods, including one-pot synthesis, Suzuki-Miyaura cross-coupling reaction, and copper-catalyzed azide-alkyne cycloaddition reaction. The one-pot synthesis involves the reaction of 2-aminobenzonitrile, 3-methylphenylboronic acid, and 5-azido-1-(3-methylphenyl)-1H-pyrazole in the presence of palladium catalyst and base. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-3-methylphenylboronic acid and 5-azido-1-(3-methylphenyl)-1H-pyrazole in the presence of palladium catalyst and base. The copper-catalyzed azide-alkyne cycloaddition reaction involves the reaction of 2-azido-3-methylphenylboronic acid and 1-ethynyl-2-(2,3-dihydro-1H-indol-1-yl)benzene in the presence of copper catalyst and base.
Applications De Recherche Scientifique
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has shown potential in various scientific research applications, including cancer research, neurological disorders, and infectious diseases. In cancer research, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to have antimicrobial activity against various pathogens.
Propriétés
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5/c1-14-5-4-7-16(11-14)25-20-17(12-23-25)19(21-13-22-20)24-10-9-15-6-2-3-8-18(15)24/h2-8,11-13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPDFXLPCVOESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydroindol-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)

![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)
![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)

![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)

![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)
